molecular formula C13H15N3O4S B3135186 N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine CAS No. 400087-00-5

N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine

Cat. No.: B3135186
CAS No.: 400087-00-5
M. Wt: 309.34 g/mol
InChI Key: DUMYHGRPWRVBBC-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridazine ring substituted with a 2,5-dimethoxyphenyl group and a methylsulfonyl group, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine typically involves multiple steps, starting with the preparation of the 2,5-dimethoxyphenyl precursor. One common method involves the Friedel-Crafts reaction of 1,4-dimethoxybenzene with chloracetyl chloride to obtain alpha-chlorine-2,5-dimethoxy acetophenone. This intermediate is then reacted with methenamine to produce alpha-amino-2,5-dimethoxy acetophenone, which is subsequently reduced to yield 2,5-dimethoxyphenethylamine .

The final step involves the coupling of 2,5-dimethoxyphenethylamine with a pyridazine derivative under appropriate conditions to introduce the methylsulfonyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine is unique due to its specific combination of functional groups and the pyridazine ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its utility in diverse research fields highlight its versatility and importance.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-6-methylsulfonylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-19-9-4-5-11(20-2)10(8-9)14-12-6-7-13(16-15-12)21(3,17)18/h4-8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMYHGRPWRVBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NN=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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